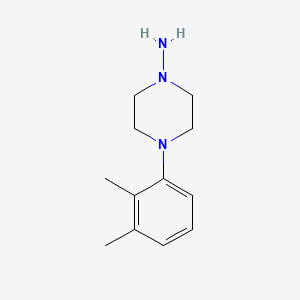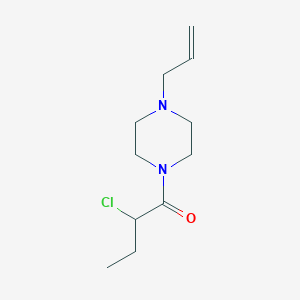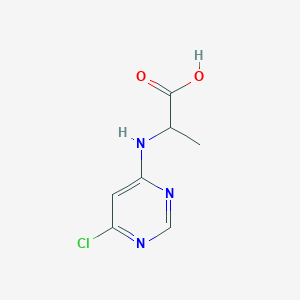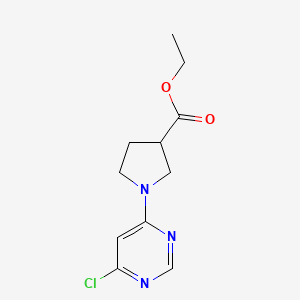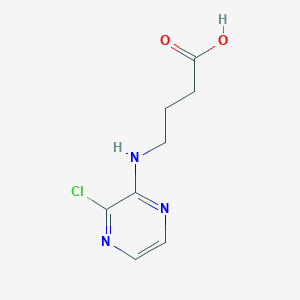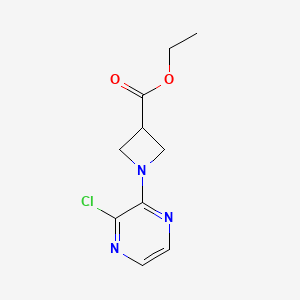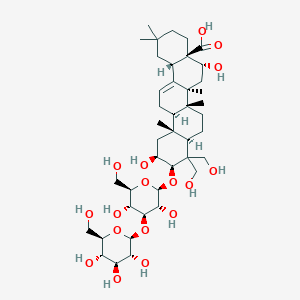
Platycoside K
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platycoside K is one of the platycosides, which are the primary constituents of Platycodi Radix, the root of Platycodon grandiflorum . Platycosides consist of a pentacyclic triterpenoid aglycone and two sugar moieties . Platycoside K belongs to Glc-(1 → 3)-Glc platycosides .
Synthesis Analysis
The biosynthetic pathway of platycosides in Platycodon grandiflorus has been preliminarily explored . Two trans-isopentenyl diphosphate synthases and one squalene synthase genes were identified and proved to be involved in the triterpenoid biosynthesis in Platycodon grandiflorus .Molecular Structure Analysis
Platycosides consist of a pentacyclic triterpenoid aglycone and two sugar moieties . One is a glucose unit attached at C-3 of a triterpene and the other is a series of three sugars (arabinose, rhamnose, and xylose in sequence) attached at C-28 through an ester linkage with the arabinose .科学的研究の応用
Anti-Cancer Properties
Platycoside K, a component of Platycodon grandiflorum, demonstrates significant potential in anti-cancer applications. A study found that a platycoside-rich fraction from Platycodon grandiflorum induces autophagic cell death in A549 human lung carcinoma cells. This effect is mediated primarily through the AMPK/mTOR/AKT signaling pathways (Yim et al., 2016).
Health Benefits
Platycosides from the roots of Platycodon grandiflorum are reported to offer a wide range of health benefits. These include cytotoxic effects against cancer cells, neuroprotective activity, antiviral activity, and cholesterol-lowering effects (Nyakudya et al., 2014).
Pharmacological Effects
A study highlights the diverse pharmacological effects of platycosides, such as anti-inflammation, anti-allergy, anti-tumor, anti-obesity, anti-hyperlipidemia, immune response augmentation, and apoptosis stimulation in skin cells (Ha & Kim, 2008).
Improved Production for Food Applications
Research on the production of deglucosylated platycodin D from platycosides for food applications revealed the potential for efficient and economical production, contributing to functional saponin production in related food industries (Shin et al., 2021).
Enzymatic Conversion for Pharmacological Activities
Studies have shown that enzymatic conversion of glycosylated platycosides to deglycosylated forms increases their biological activity. This process can potentially lead to the development of biologically active platycosides for various pharmacological activities (Shin et al., 2020).
Metabolic Characterization in Human Intestines
Research on the metabolism of platycosides by human intestinal bacteria provided insights into the complex metabolic pathways and the identification of new metabolites (Ha et al., 2010).
作用機序
The platycosides are considered to be the main active ingredients due to their amphiphilicity . A new method involving gut microbiota biotransformation, spectrum-effect relationship analysis, and metabolomics analysis was developed to study the antitussive and expectorant microbial metabolites of platycosides fraction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPDZNUKDWXIN-XSFIBOHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Platycoside K | |
Q & A
Q1: What is the chemical structure of Platycoside K?
A1: Platycoside K is a triterpenoid saponin. Its full chemical structure is described as 3-O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-2beta,3beta,16alpha,23,24-pentahydroxyolean-12-en-28-oic acid [].
Q2: What is known about the isolation and identification of Platycoside K?
A2: Platycoside K was isolated from the roots of Platycodon grandiflorum A. DC., alongside four other new triterpenoid saponins and three known ones. Its structure was determined using spectral data analysis and chemical evidence [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate](/img/structure/B1493278.png)

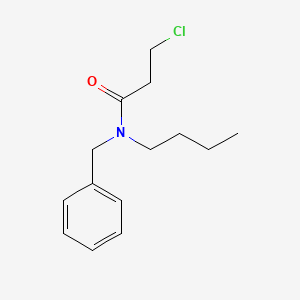
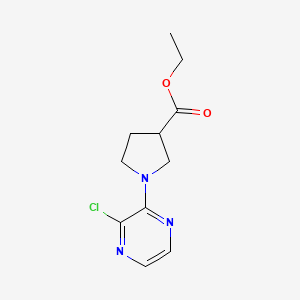
![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1493283.png)
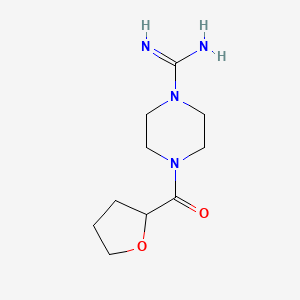
![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)
